molecular formula C19H15ClN2O6S B14970723 N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B14970723
M. Wt: 434.9 g/mol
InChI Key: ZXJKIOWEBSRITK-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-NITROBENZAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.

    Coupling with furan derivative: The sulfonyl chloride intermediate is then reacted with a furan derivative under basic conditions to form the sulfonyl-furan compound.

    Nitration: The final step involves the nitration of the sulfonyl-furan compound to introduce the nitro group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-METHOXYBENZAMIDE
  • N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-AMINOBENZAMIDE

Uniqueness

N-[2-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-4-NITROBENZAMIDE is unique due to the presence of both nitro and sulfonyl functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H15ClN2O6S

Molecular Weight

434.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C19H15ClN2O6S/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23)

InChI Key

ZXJKIOWEBSRITK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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